![molecular formula C25H18N2S2 B13428370 N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine is a complex organic compound with the molecular formula C25H18N2S2 and a molecular weight of 410.55 g/mol . This compound is part of the dibenzo[b,f][1,4]thiazepine family, which is known for its diverse pharmacological properties, including antipsychotic and antidepressant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine typically involves the reaction of 2-aminobenzenethiol with 2-(phenylthio)aniline under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the thiazepine ring .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method, which is advantageous due to its simplicity and cost-effectiveness . This method utilizes easily accessible and inexpensive starting materials, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine involves its interaction with various molecular targets and pathways. The compound is known to modulate neurotransmitter systems, including dopamine and serotonin receptors, which are implicated in its antipsychotic and antidepressant effects . Additionally, it may interact with other cellular targets, leading to its diverse pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other members of the dibenzo[b,f][1,4]thiazepine family, such as quetiapine, which is a well-known antipsychotic drug .
Uniqueness
N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other dibenzo[b,f][1,4]thiazepines . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C25H18N2S2 |
|---|---|
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
N-(2-phenylsulfanylphenyl)-5H-benzo[b][1,4]benzothiazepin-6-imine |
InChI |
InChI=1S/C25H18N2S2/c1-2-10-18(11-3-1)28-23-16-8-5-13-20(23)26-25-19-12-4-7-15-22(19)29-24-17-9-6-14-21(24)27-25/h1-17H,(H,26,27) |
Clé InChI |
JIRNZWSAPSJMFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=CC=C2N=C3C4=CC=CC=C4SC5=CC=CC=C5N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


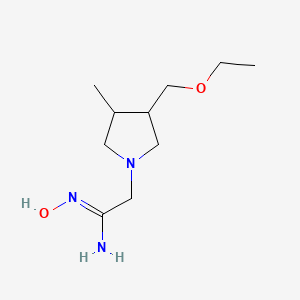
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)

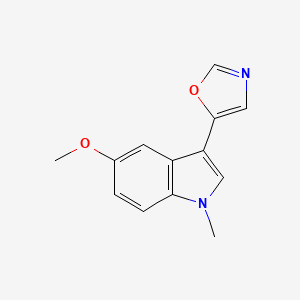
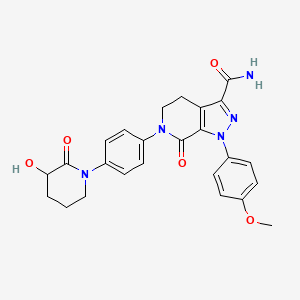
![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
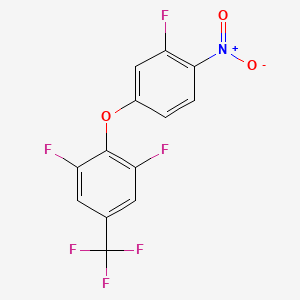
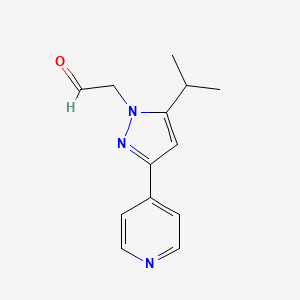
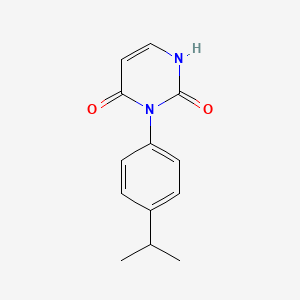
![(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-oxido-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13428353.png)

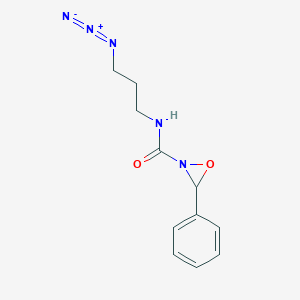
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)

